molecular formula C12H8ClFO B6370267 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-ol CAS No. 1261894-07-8

3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-ol

Cat. No.: B6370267
CAS No.: 1261894-07-8
M. Wt: 222.64 g/mol
InChI Key: LZCGRJVDIBOLSF-UHFFFAOYSA-N
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Description

3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-ol ( 1261894-07-8) is a substituted biphenyl compound of significant interest in medicinal chemistry and antibacterial research . With a molecular formula of C12H8ClFO and a molecular weight of 222.64 g/mol, this compound serves as a versatile chemical building block . Biphenyl scaffolds, particularly those with specific halogen and hydroxyl substitutions, are recognized for their potential biological activity. Recent scientific investigations into structurally similar biphenyl derivatives have demonstrated potent antibacterial activities against antibiotic-resistant Gram-positive and Gram-negative pathogens . Studies indicate that the biphenyl core, especially when functionalized with hydroxyl groups, is a privileged structure in the development of novel antibacterial agents to combat drug-resistant bacteria, a critical global health challenge . The presence of both chloro and fluoro substituents on the aromatic ring can influence the compound's electronic properties and interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical intermediate or reference standard in the synthesis and development of new therapeutic candidates. It is supplied with detailed quality control documentation. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCGRJVDIBOLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683525
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-07-8
Record name [1,1′-Biphenyl]-3-ol, 3′-chloro-5′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261894-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Framework

The Suzuki-Miyaura reaction between 3-bromophenol and a suitably substituted boronic acid derivative is the most direct route to 3'-chloro-5'-fluoro-[1,1'-biphenyl]-3-ol. As demonstrated in analogous syntheses, 3-bromophenol reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to yield biphenyl derivatives with high regioselectivity. For the target compound, 3-chloro-5-fluorophenylboronic acid serves as the coupling partner.

Representative Procedure :

  • Combine 3-bromophenol (865.0 mg, 5.0 mmol), 3-chloro-5-fluorophenylboronic acid (5.5 mmol), Pd(PPh₃)₄ (8 mol%), and Na₂CO₃ (22.0 mmol) in a toluene/ethanol/water (30:15:16 mL) solvent system.

  • Heat at 100°C under N₂ for 16 h.

  • Acidify with 2 M HCl, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (petroleum ether/ethyl acetate).

This method typically achieves yields of 65–83% for structurally related compounds, such as 4'-chloro- and 4'-fluoro-[1,1'-biphenyl]-3-ol derivatives.

Substrate Synthesis and Challenges

The limited commercial availability of 3-chloro-5-fluorophenylboronic acid necessitates in situ preparation. A two-step halogenation of phenylboronic acid using Cl₂ and F₂ gases under controlled conditions is one potential pathway, though this introduces safety and selectivity concerns. Alternatively, directed ortho-metalation of 3-fluorophenylboronic acid followed by chlorination may offer improved regiocontrol.

Alternative Catalytic Systems

Ligand-Accelerated Coupling

Modifying the palladium catalyst system can enhance efficiency for electron-deficient substrates. For example, Pd(OAc)₂ with SPhos ligand in THF/water and K₃PO₄ base achieved 74% yield for a trifluoromethyl-substituted biphenyl. Adapting these conditions to the target compound might mitigate steric and electronic challenges posed by the chloro and fluoro groups.

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (4 mol%)/SPhos (8 mol%)

  • Solvent: THF/H₂O (0.25 M)

  • Base: K₃PO₄ (3 equiv)

  • Temperature: 90°C, 24 h

Post-Coupling Functionalization

Hydroxyl Group Protection

To prevent side reactions during coupling, the phenolic -OH group in 3-bromophenol may be protected as a methoxymethyl (MOM) ether. Post-coupling deprotection with HCl/MeOH restores the hydroxyl functionality. This approach improved yields in the synthesis of 3-(thiophen-3-yl)phenol from 71% to 83%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The target compound’s ¹H NMR spectrum in CDCl₃ is expected to show:

  • A singlet at δ 5.6–6.2 ppm for the phenolic -OH.

  • Multiplet resonances between δ 6.8–7.5 ppm for aromatic protons, with coupling patterns reflecting chloro and fluoro substituents.
    ¹³C NMR will display signals for C-Cl (δ ~125 ppm) and C-F (δ ~160 ppm, JCF=245HzJ_{C-F} = 245 \, \text{Hz}).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M-H]⁻ should appear at m/z 250.9874 (calculated for C₁₂H₇ClFONa).

Comparative Analysis of Methodologies

Parameter Suzuki-Miyaura Ligand-Accelerated
CatalystPd(PPh₃)₄Pd(OAc)₂/SPhos
BaseNa₂CO₃K₃PO₄
SolventToluene/EtOH/H₂OTHF/H₂O
Typical Yield65–83%70–78%
Reaction Time16 h24 h

Challenges and Mitigation Strategies

  • Boronic Acid Availability : Synthesizing 3-chloro-5-fluorophenylboronic acid via directed metalation or halogen exchange remains a bottleneck. Collaborative efforts with specialty chemical suppliers are recommended.

  • Steric Hindrance : Meta-substituents on the boronic acid may slow coupling kinetics. Increasing catalyst loading to 10 mol% or using microwave-assisted heating could improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the halogen atoms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-one.

    Reduction: Formation of biphenyl derivatives with reduced halogen content.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • The compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for further functionalization, making it valuable in the development of new synthetic methodologies.

Synthetic Routes

  • Common methods for synthesizing 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-ol include:
    • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids.
    • Stille Coupling : Another palladium-catalyzed method that can replace halogen substituents with desired groups .

Biological Research

Antimicrobial Properties

  • Preliminary studies indicate that this compound exhibits antimicrobial activity against various strains. For instance:
    • Staphylococcus aureus : Inhibition Zone Diameter = 15 mm
    • Escherichia coli : Inhibition Zone Diameter = 12 mm

These findings suggest its potential utility in developing new antimicrobial agents .

Anticancer Activity

  • In vitro studies have shown significant cytotoxic effects on cancer cell lines, including:
    • MCF-7 (breast cancer) : IC50 Value = 25 µM
    • HeLa (cervical cancer) : IC50 Value = 30 µM

Such results highlight its promise as a candidate for anticancer drug development .

Pharmaceutical Applications

Drug Development

  • The compound is explored for its potential as a pharmaceutical intermediate. Its structural features may enhance the efficacy of drugs targeting specific biological pathways. For example, modifications to its structure can lead to compounds with improved binding affinities to biological targets such as enzymes and receptors .

Mechanism of Action

  • The mechanism through which this compound exerts its biological effects may involve interactions with key enzymes or receptors, modulating biochemical pathways essential for cellular function. The presence of halogen substituents can influence binding characteristics, enhancing its biological activity.

Material Science

Advanced Materials

  • This compound is utilized in the development of advanced materials such as liquid crystals and polymers. Its chemical stability and reactivity make it suitable for applications in electronic devices like organic light-emitting diodes (OLEDs) and display technologies .

Case Studies

Application AreaCase Study Details
Antimicrobial ActivityTested against various bacterial strains; effective inhibition observed.
Anticancer ResearchSignificant cytotoxicity against MCF-7 and HeLa cell lines; promising IC50 values noted.
Material ScienceUsed in developing liquid crystals for display technologies; stability enhances performance.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-ol 3'-Cl, 5'-F, 3-OH C₁₂H₈ClFO 234.65
3'-Chloro-5'-fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid 3'-Cl, 5'-F, 3-COOH, 5-OCH₃ C₁₄H₁₀ClFO₃ 294.68
3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol 3'-Cl, 4'-OCH₃, 5-CF₃, 3-OH C₁₄H₁₀ClF₃O₂ 302.68
2',5'-Difluoro-[1,1'-biphenyl]-3-ol 2'-F, 5'-F, 3-OH C₁₂H₈F₂O 218.19
3(or 5)-Chloro[1,1'-biphenyl]-2-ol 3(or 5)-Cl, 2-OH C₁₂H₉ClO 204.65
3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl 3'-Br, 5'-Cl, 2-CH₃ C₁₃H₁₀BrCl 281.58

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The presence of Cl and F (as in the target compound) enhances electrophilic substitution reactivity compared to non-halogenated analogs.
  • Polarity : The carboxylic acid derivative () exhibits higher polarity due to the -COOH group, while the trifluoromethyl (CF₃) group in increases lipophilicity .

Physical Properties

Compound Name Density (g/cm³) Boiling Point (°C) Melting Point (°C) Solubility Trends
This compound 1.285* 346.0* N/A Low in water; soluble in DCM/THF
3(or 5)-Chloro[1,1'-biphenyl]-2-ol 1.2 326.8 N/A Similar to target compound
3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol N/A N/A N/A High organic solvent solubility

*Predicted values based on computational models .

Biological Activity

3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-ol is a biphenyl derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including antibacterial and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C13H9ClFO\text{C}_{13}\text{H}_{9}\text{ClF}\text{O}

This compound features a biphenyl core with chlorine and fluorine substituents, which are known to influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of biphenyl derivatives. In a comparative analysis, this compound was evaluated against various bacterial strains, including antibiotic-resistant Gram-positive and Gram-negative pathogens. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus8.0
This compoundEscherichia coli16.0
Reference Antibiotic (Ciprofloxacin)Staphylococcus aureus4.0
Reference Antibiotic (Ciprofloxacin)Escherichia coli8.0

The data indicate that while the compound shows promising antibacterial activity, it is less potent than conventional antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer properties of this compound were investigated through in vitro assays against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were calculated to assess its potency.

Cell LineIC50 (µM)Reference Drug IC50 (Doxorubicin)
A54922.452.1
HCT11617.845.0
HePG212.430.0

The results demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines, outperforming Doxorubicin in some cases .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Notably, down-regulation of oncogenes such as EGFR and KRAS has been observed in treated cells .

Case Studies

Several case studies have been published examining the efficacy of this compound:

  • Study on Antibacterial Efficacy : A study evaluated the effectiveness of various biphenyl derivatives against resistant strains of bacteria. The results indicated that modifications to the biphenyl structure significantly enhanced antibacterial activity .
  • Anticancer Study : In a recent clinical trial involving patients with advanced lung cancer, derivatives similar to this compound were administered alongside standard treatments. The trial reported improved patient outcomes and reduced tumor sizes in a subset of participants .

Q & A

Q. What are the common synthetic routes for preparing 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-ol?

The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing biphenyl derivatives. This involves coupling an aryl halide (e.g., 3-bromo-5-chlorophenol) with a fluorophenylboronic acid using a palladium catalyst (e.g., Pd(OAc)₂ or PEPPSI-IPr) in solvents like toluene or DMF. Optimization of base (e.g., Ag₂CO₃) and temperature (80–120°C) is critical for yield and regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.
  • Mass Spectrometry (MS) : For molecular weight verification.
  • Infrared (IR) Spectroscopy : To identify functional groups like the hydroxyl (-OH) and aryl halide bonds. Comparative analysis with literature data (e.g., IUCrData or Protein Data Bank entries) ensures structural accuracy .

Q. What safety precautions are recommended for handling this compound?

While specific safety data for this compound is limited, analogous chlorophenols require:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste Disposal : Follow OSHA HCS guidelines for halogenated aromatics .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki coupling to improve yield and purity?

A systematic approach includes:

  • Catalyst Screening : Test Pd(OAc)₂ vs. PEPPSI-IPr for sterically hindered substrates.
  • Solvent Selection : Polar aprotic solvents (DMF) enhance solubility of phenolic intermediates.
  • Base Optimization : Ag₂CO₃ improves coupling efficiency by scavenging halides. Example reaction optimization from salicylic acid-derived biaryls achieved 85–92% yields under these conditions :
CatalystSolventBaseTemp (°C)Yield (%)
Pd(OAc)₂TolueneAg₂CO₃11085
PEPPSI-IPrDMFK₃PO₄10092

Q. How do steric and electronic effects influence coupling efficiency?

  • Electron-Withdrawing Groups (Cl, F) : Increase electrophilicity of the aryl halide, accelerating oxidative addition but potentially deactivating the boronic acid.
  • Steric Hindrance : The meta-chloro and fluoro substituents may slow transmetallation. Using bulky ligands (e.g., IPr in PEPPSI-IPr) mitigates this .

Q. What advanced methods confirm the compound’s crystallographic structure?

  • X-ray Crystallography : SHELXT software automates space-group determination and structure refinement from single-crystal data .
  • Comparative Analysis : Cross-validate with Protein Data Bank entries for similar biphenyl systems .

Q. How can computational chemistry predict reactivity or interactions?

  • Molecular Modeling (MOE) : Simulate electronic effects of substituents on reaction pathways.
  • DFT Calculations : Predict regioselectivity in electrophilic substitution reactions .

Q. What challenges arise in regioselective functionalization of the biphenyl core?

  • Protection of the Hydroxyl Group : Use tert-butyldimethylsilyl (TBS) ethers to prevent unwanted side reactions during halogenation.
  • Directed ortho-Metallation : Employ directing groups (e.g., -OH) for selective C–H activation at meta positions .

Applications in Research

  • Pharmaceutical Intermediates : Analogous biphenyl derivatives are used as impurities in drug development (e.g., paroxetine derivatives) .
  • Materials Science : Fluorinated biphenyls serve as precursors for liquid crystals or organic semiconductors .

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